3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile
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Overview
Description
3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile: is an organic compound with the molecular formula C14H9NO2 It is a derivative of biphenyl, characterized by the presence of a formyl group (-CHO) at the 3’ position, a hydroxyl group (-OH) at the 4’ position, and a nitrile group (-CN) at the 4 position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile can be achieved through several synthetic routes. One common method involves the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an aryl boronic acid. The reaction typically requires a base, such as potassium carbonate, and is conducted in an organic solvent like toluene or ethanol under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products Formed:
Oxidation: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carboxylic acid.
Reduction: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-amine.
Substitution: 3’-Formyl-4’-alkoxy[1,1’-biphenyl]-4-carbonitrile.
Scientific Research Applications
Chemistry: In chemistry, 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile is used as a building block for the synthesis of more complex molecules. Its functional groups allow for further derivatization, making it valuable in organic synthesis .
Biology and Medicine: Its structural features may enable it to interact with biological targets, leading to the development of novel therapeutic agents .
Industry: In the industrial sector, 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile can be used in the production of advanced materials, such as polymers and resins. Its ability to undergo various chemical reactions makes it a versatile intermediate in the manufacturing of specialty chemicals .
Mechanism of Action
The mechanism of action of 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile involves its interaction with molecular targets through its functional groups. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The hydroxyl group can participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets. The nitrile group can act as an electron-withdrawing group, modulating the compound’s reactivity and stability .
Comparison with Similar Compounds
3-Formyl-4-hydroxybenzonitrile: Similar structure but lacks the biphenyl moiety.
4-Hydroxy-3-nitrobenzonitrile: Contains a nitro group instead of a formyl group.
4-Hydroxy-3-methoxybenzonitrile: Contains a methoxy group instead of a formyl group.
Uniqueness: 3’-Formyl-4’-hydroxy[1,1’-biphenyl]-4-carbonitrile is unique due to the combination of its functional groups and the biphenyl backbone. This structural arrangement provides distinct chemical properties and reactivity, making it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
4-(3-formyl-4-hydroxyphenyl)benzonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2/c15-8-10-1-3-11(4-2-10)12-5-6-14(17)13(7-12)9-16/h1-7,9,17H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WVSUWLWNKBQQPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)C2=CC(=C(C=C2)O)C=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90602436 |
Source
|
Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
769971-95-1 |
Source
|
Record name | 3'-Formyl-4'-hydroxy[1,1'-biphenyl]-4-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90602436 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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